
4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chloro group at the 4-position, a cyclopropylmethyl group attached to the nitrogen atom, and a fluoro group at the 2-position of the aniline ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoroaniline.
Alkylation: The 4-chloro-2-fluoroaniline undergoes alkylation with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The chloro and fluoro groups on the aniline ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted aniline derivatives with different functional groups.
科学的研究の応用
Chemistry: 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of halogenated anilines on cellular processes. It serves as a model compound to investigate the interactions of halogenated aromatic amines with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a valuable scaffold for designing molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other high-value chemical products.
作用機序
The mechanism of action of 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the chloro and fluoro groups enhances the compound’s ability to interact with hydrophobic pockets in target proteins, while the cyclopropylmethyl group provides steric hindrance, influencing the binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Proteins: The compound can interact with structural proteins, influencing cell shape and motility.
類似化合物との比較
- 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline
- 4-chloro-2-(trifluoromethyl)aniline
- 4-chloro-N-(cyclopropylmethyl)aniline
Comparison:
- Structural Differences: While all these compounds contain a chloro group at the 4-position, they differ in the substituents attached to the nitrogen atom and the presence of additional functional groups. For example, 4-chloro-2-(trifluoromethyl)aniline has a trifluoromethyl group at the 2-position instead of a fluoro group.
- Unique Features: The presence of both cyclopropylmethyl and fluoro groups in 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline makes it unique compared to other similar compounds. These groups contribute to its distinct chemical and biological properties, such as enhanced stability and specific interactions with target proteins.
特性
分子式 |
C10H11ClFN |
|---|---|
分子量 |
199.65 g/mol |
IUPAC名 |
4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline |
InChI |
InChI=1S/C10H11ClFN/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChIキー |
WWQRLTXLPWZVBU-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC2=C(C=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13250098.png)
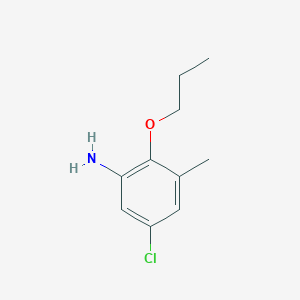
![5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13250110.png)
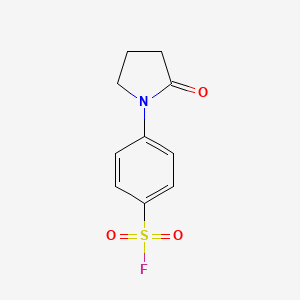
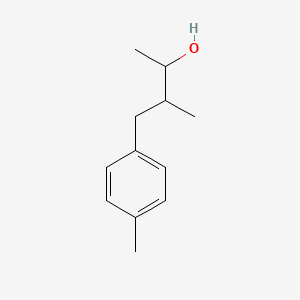
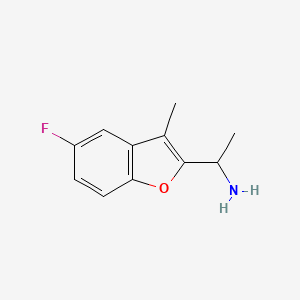
![(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine](/img/structure/B13250136.png)
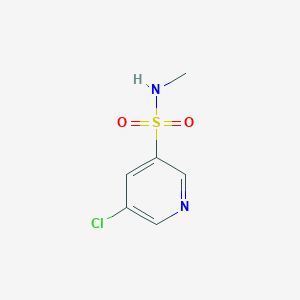
![Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine](/img/structure/B13250155.png)

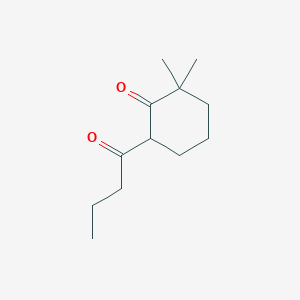
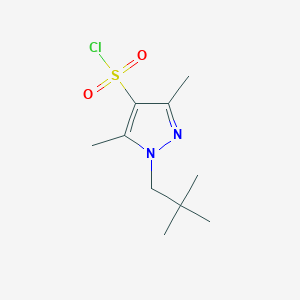
![4-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13250195.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
